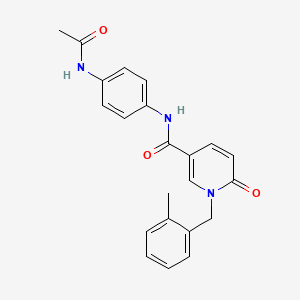

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Structural Classification Within the Dihydropyridine Family

Core Dihydropyridine Architecture

The 1,6-dihydropyridine ring in this compound distinguishes it from the more common 1,4-dihydropyridines (1,4-DHPs), which are widely studied as L-type calcium channel blockers. Unlike 1,4-DHPs, where the conjugated double bond spans positions 2 and 3, the 1,6-dihydropyridine tautomer features a non-conjugated system, altering electronic distribution and redox stability. This structural variation may reduce susceptibility to oxidation, a common limitation of 1,4-DHPs that limits their metabolic stability.

Table 1: Comparison of 1,4-DHP and 1,6-DHP Derivatives

Substituent-Driven Pharmacophore Design

The 3-carboxamide group in this compound replaces traditional ester moieties found in first-generation DHPs like nifedipine, enhancing hydrogen-bonding capacity with target proteins. The 4-acetamidophenyl group at position 3 introduces a planar aromatic system with a hydrogen-bond donor (NH) and acceptor (CO), mimicking motifs seen in COX-2 inhibitors. Meanwhile, the 2-methylbenzyl group at position 1 contributes steric bulk and lipophilicity, potentially improving membrane permeability and target affinity.

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-5-3-4-6-17(15)13-25-14-18(7-12-21(25)27)22(28)24-20-10-8-19(9-11-20)23-16(2)26/h3-12,14H,13H2,1-2H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRVOPAEUNZNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. Its molecular structure includes an acetamidophenyl moiety and a methylbenzyl substituent, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and research findings.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The structure suggests possible modulation of inflammatory pathways, though specific mechanisms require further investigation.

Research Data Table

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Formation of the Dihydropyridine Core : This is generally achieved through condensation reactions involving appropriate aldehydes and 1,3-dicarbonyl compounds.

- Introduction of Substituents : The acetamidophenyl and methylbenzyl groups are introduced via substitution reactions or coupling techniques.

- Final Modifications : Post-synthesis modifications may enhance biological activity or solubility.

Synthesis Data Table

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Acetamidophenol + 2-methylbenzaldehyde + 1,3-dicarbonyl compound | Reflux in ethanol | 85% |

| 2 | Dihydropyridine intermediate + Acetic anhydride | Stirring at room temperature | 90% |

Applications De Recherche Scientifique

Anticancer Activity

Dihydropyridine derivatives, including N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, have been investigated for their anticancer properties. Research indicates that certain modifications in the structure of dihydropyridines can enhance their activity against cancer cell lines. For instance, compounds with specific aryl substitutions demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7) and resistant strains .

Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel-blocking activity. The compound has potential implications in treating cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells. Studies have shown that certain derivatives exhibit varying degrees of calcium channel inhibition, which could be beneficial in managing hypertension and other cardiovascular conditions .

Multidrug Resistance Reversal

Recent studies have highlighted the role of dihydropyridine derivatives in overcoming multidrug resistance (MDR) in cancer therapy. The presence of specific substituents on the dihydropyridine core can enhance the accumulation of chemotherapeutic agents within resistant cells. Compounds similar to this compound have demonstrated significant MDR reversal effects, suggesting their potential use as adjuvants in chemotherapy .

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. These methods are advantageous due to their ability to produce high yields and purities while minimizing waste .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have indicated that variations in substituents at specific positions on the dihydropyridine ring can significantly affect biological activity and potency against various targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of synthesized dihydropyridine derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a novel anticancer agent .

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of this compound revealed its ability to effectively block calcium channels in isolated rat aorta tissues. The findings suggest that it could serve as a therapeutic agent for managing hypertension by promoting vasodilation through calcium channel inhibition .

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

- Dihydropyridine vs. Dihydropyridazine: The target compound’s dihydropyridine core differs from pyridazinone derivatives (e.g., compounds 6, 7, and 9 in ), which feature a dihydropyridazine ring with adjacent nitrogen atoms.

- This structural difference may improve binding to hydrophobic pockets in enzymes, though at the cost of synthetic complexity .

Substituent Effects

- R1 Substituents : The 2-methylbenzyl group in the target compound balances lipophilicity and steric effects compared to unsubstituted benzyl (compound 8) or pentyl (compound 67). The methyl group may reduce metabolic oxidation relative to plain benzyl .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-acctamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

- Methodological Answer : Condensation reactions using substituted benzaldehydes and ketones (e.g., 4-methylbenzaldehyde) with carboxamide precursors are common. highlights a two-step approach: (1) refluxing reactants in acetic acid or n-butanol under controlled heating, and (2) monitoring via TLC for reaction completion. Purification via ethanol recrystallization ensures high purity . Adjusting solvent polarity (acetic acid vs. n-butanol) can influence reaction efficiency and crystallinity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹ for the 6-oxo group) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., acetamidophenyl protons at δ 2.1 ppm for CH₃ and δ 7.3–7.6 ppm for aromatic protons). ¹³C NMR detects dihydropyridine ring carbons (δ 160–180 ppm for carbonyls) .

- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns confirming structural integrity .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric substrates. Cell viability assays (MTT or resazurin-based) in cancer or primary cell lines can assess cytotoxicity. demonstrates similar carboxamide derivatives tested for receptor-binding activity, suggesting competitive binding assays with radiolabeled ligands as a starting point .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates, as seen in ’s use of acetic acid/n-butanol .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) could accelerate coupling steps. ’s copolymerization of CMDA-DMDAAC using APS initiators suggests redox initiators may improve polymerization efficiency in related systems .

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, pH, stoichiometry) and identify critical parameters.

Q. How to resolve contradictions in NMR data between computational predictions and experimental results?

- Methodological Answer :

- Multi-Dimensional NMR : Employ COSY or HSQC to resolve overlapping signals in aromatic regions.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ADF). ’s spectral data for analogous pyridine derivatives provides reference ranges for dihydropyridine ring protons .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-methylbenzyl with fluorobenzyl groups) and test bioactivity. ’s carboxamide derivatives with fluorophenyl groups show enhanced receptor affinity .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes against target proteins (e.g., kinases).

- Pharmacophore Modeling : Identify critical moieties (e.g., acetamido group’s hydrogen-bonding potential) using Discovery Studio or MOE.

Q. How to address stability issues in aqueous buffers during pharmacokinetic studies?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies at pH 1–10 (37°C) with HPLC monitoring. ’s safety data for related compounds recommends storage at –20°C in anhydrous DMSO to prevent hydrolysis .

- Lyophilization : Test freeze-dried formulations for long-term stability.

- Degradant Identification : Use LC-MS/MS to characterize hydrolysis byproducts (e.g., free acetamidophenyl derivatives).

Q. How to design experiments comparing in vitro and in vivo efficacy?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 permeability assays to predict oral bioavailability.

- Animal Models : Dose rodents (e.g., Sprague-Dawley rats) at 10–100 mg/kg and measure plasma concentrations via LC-MS. ’s multi-model approach (mammalian cells + Drosophila) highlights cross-species validation strategies .

- Metabolite Profiling : Identify Phase I/II metabolites using microsomal incubation (e.g., human liver microsomes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.